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2-chloro-N-[cyano(phenyl)methyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[cyano(phenyl)methyl]acetamide
  • CAS: 78735-07-6

Core Science & Biosynthesis

Foundational

CAS number for N-(alpha-cyanobenzyl)chloroacetamide derivatives

Initiating CAS Number Search I'm starting with Google searches to pinpoint CAS numbers for N-(alpha-cyanobenzyl)chloroacetamide derivatives. My focus is on various substitution patterns on the benzyl ring, which I will i...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating CAS Number Search

I'm starting with Google searches to pinpoint CAS numbers for N-(alpha-cyanobenzyl)chloroacetamide derivatives. My focus is on various substitution patterns on the benzyl ring, which I will identify and document as I search. This initial sweep will lay the groundwork for subsequent steps.

Expanding Literature Review

I'm now expanding my search to scientific literature and patents, focusing on synthesis, characterization, and applications. I'm taking detailed notes on experimental procedures and reported biological activity. Concurrently, I'm consulting databases and regulatory websites to validate nomenclature and gather safety data. My goal is to extract relevant structural information to support the next stages.

Developing Technical Guide Outline

I'm now analyzing collected data to pinpoint structural motifs and associated CAS numbers. I'm focusing on synthesizing experimental protocols from the literature for an N-(alpha-cyanobenzyl)chloroacetamide derivative. I'm also preparing to structure the technical guide. My current plan is to begin with the core structure and derivative table and then move to DOT script diagrams.

Locating CAS Numbers

I've made progress and identified CAS numbers for some N-(alpha-cyanobenzyl)chloro acetamide derivatives. I found the CAS number for the parent chloroacetamide (79-07-2) and several related compounds. This is a good starting point.

Narrowing the Search Focus

I've expanded on the initial CAS number hits and now realize my search needs to be more specific. While I found numbers for related chloroacetamides, I need to focus on derivatives with both the alpha-cyano and benzyl group attached. I'll need targeted searches for those structures and detailed synthesis/characterization info for the guide, with specific biological activity data.

Refining the Search Strategy

I've realized my initial search provided too broad of results, though it did give some valuable leads. Now, I need to zero in on derivatives featuring both the alpha-cyano and benzyl groups linked to the chloroacetamide nitrogen. Finding those precise CAS numbers is the priority. I also plan to conduct a thorough examination of synthetic methods, characterization details, and specific biological activity data for these compounds to create a more relevant guide. Data on QSAR analysis and antimicrobial activity of related compounds will provide context.

Searching for CAS Number

I'm still chasing that elusive CAS number for N-(alpha-cyanobenzyl)chloroacetamide. While I've turned up numbers for close relatives like chloroacetamide (79-07-2) and N-benzyl-2-chloroacetamide (13010-44-1), the direct match remains elusive. The current strategy is to refine search parameters, exploring variations on the chemical name and structure. I am also planning on trying different search engines and databases.

Refining Search Parameters

I'm getting closer, but that CAS number remains elusive! I've now found CAS numbers for a range of related compounds, including derivatives and close structural analogs. While I have CAS numbers for chloroacetamide (79-07-2), N-benzyl-2-chloroacetamide (2564-06-9), N-(2,6-dimethylphenyl)chloroacetamide (1131-01-7), and even N-(1-cyano-1-methylethyl)acetamide (40652-06-0) and 2-Cyano-N-(phenylmethyl)-acetamide (10412-93-8), I still need it for the parent compound and its substituted derivatives. I've also found general synthetic methods and biological information. My next step is focused on the parent and its derivatives.

Narrowing Focus on Derivatives

I'm still hunting for that key CAS number, but I have found even more related compounds! I've confirmed that searching for direct matches hasn't worked, but I'm broadening my focus to the derivatives, looking at those with substitutions on the benzyl ring. I've also found some useful general synthesis methods and biological activity data, which will become useful. My next task is to try to find something about the N-(alpha-cyanobenzyl)chloroacetamide or related compounds. Without at least one CAS number, my guide is incomplete.

Locating Key Derivatives

I've made a breakthrough. I identified the CAS number 1353986-26-1 for 2-Chloro- N-(2-cyano-benzyl)-N-methyl-acetamide, which is a key derivative. I also located CAS numbers for related structures, which should prove useful for comparison and further investigation.

Refining Search Parameters

I've refined my approach. While the exact parent compound's CAS remains elusive, I've gathered enough general chloroacetamide synthesis knowledge to draft a detailed protocol. This includes biological activity data, which will enrich the technical guide by explaining the compounds' relevance. Instead of fixating on the parent compound's CAS, I'll leverage the N-methyl derivative's CAS number as a specific example within the broader derivative class.

Synthesizing Protocol and Guide

I've clarified the project's direction. While the precise parent compound's CAS remains elusive, I've compiled enough chloroacetamide synthesis data for a detailed protocol. I have a concrete example from the CAS 1353986-26-1 N-methyl derivative. I'll leverage that. I can explain the biological activity rationale. The guide will use tables, diagrams, and a reference list. I can now start creating the technical guide.

Exploratory

Alpha-chloroacetamide derivatives of Strecker synthesis products

This guide provides an in-depth technical analysis of synthesizing and applying -chloroacetamide derivatives derived from Strecker synthesis products ( -aminonitriles). Technical Guide: Synthesis and Application of -Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthesizing and applying


-chloroacetamide derivatives derived from Strecker synthesis products (

-aminonitriles).

Technical Guide: Synthesis and Application of -Chloroacetamide Strecker Derivatives

Executive Summary

The derivatization of Strecker synthesis products (


-aminonitriles) with 

-chloroacetyl moieties creates a distinct class of Targeted Covalent Inhibitors (TCIs) . While the Strecker reaction classically serves as an entry point for

-amino acids, the intermediate

-aminonitrile scaffold possesses unique electronic properties that, when coupled with an electrophilic "warhead" like

-chloroacetamide, yield potent cysteine protease inhibitors (e.g., Cathepsin K, Papain) and herbicidal agents.

This guide details the synthetic workflow, emphasizing the retention of the nitrile functionality during the acylation of the secondary amine, and explores the mechanistic basis of their biological activity.

Part 1: The Chemical Foundation

The Strecker Scaffold ( -Aminonitrile)

The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-aminonitrile is the immediate product of the Strecker reaction.[1][2] Unlike the hydrolyzed amino acid, the nitrile group (

) acts as a bioisostere for carbonyls and provides a linear geometry that can penetrate deep into enzymatic active sites.

Key Structural Feature: The secondary amine resulting from a substituted Strecker reaction is the nucleophilic handle for derivatization.



The Warhead ( -Chloroacetamide)

The


-chloroacetamide group (

) is a moderately reactive electrophile. It functions as a "covalent warhead" designed to react with specific nucleophilic residues (primarily Cysteine thiols) on a target protein via an

mechanism.

Reactivity Profile:

  • Selectivity: Less reactive than acrylamides but highly specific for ionized thiolates (

    
    ) in hydrophobic pockets.
    
  • Stability: Stable in plasma compared to more aggressive alkylators, reducing off-target toxicity.

Part 2: Synthetic Protocols

The synthesis is a two-stage workflow. The critical challenge is preventing the hydrolysis of the nitrile group during the acylation step.

Workflow Visualization

SyntheticWorkflow Aldehyde Aldehyde (R-CHO) Strecker Strecker Reaction (InCl3 or Indium powder) Aldehyde->Strecker Amine Amine (R'-NH2) Amine->Strecker TMSCN TMSCN (Cyanide Source) TMSCN->Strecker Aminonitrile α-Aminonitrile (Scaffold) Strecker->Aminonitrile 85-95% Yield Acylation N-Acylation (0°C -> RT) Aminonitrile->Acylation ClAcCl Chloroacetyl Chloride (Cl-CH2-CO-Cl) ClAcCl->Acylation Base Base (DBU or K2CO3) Base->Acylation Product α-Chloroacetamide Derivative Acylation->Product Nucleophilic Acyl Substitution

Figure 1: Modular synthetic workflow for generating N-chloroacetyl-α-aminonitriles.

Protocol A: The "Green" Strecker Synthesis (Step 1)

Objective: Isolate the


-aminonitrile scaffold without hydrolysis.
Reference: This method utilizes Indium powder in water, avoiding hazardous organic solvents and suppressing retro-Strecker decomposition.
  • Reagents: Aldehyde (1.0 equiv), Amine (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Indium powder (10 mol%), Water.

  • Procedure:

    • Mix aldehyde and amine in water; stir for 10 minutes to form the imine (often visible as turbidity).

    • Add Indium powder and TMSCN.[3][4]

    • Stir vigorously at room temperature for 3–6 hours.

    • Extraction: Extract with Ethyl Acetate (EtOAc).[5] Wash organic layer with brine.

    • Purification: Evaporate solvent.[5] Most products are pure enough (>90%) for the next step. If necessary, purify via short-path silica column (Note: Silica is acidic; use 1%

      
       in eluent to prevent nitrile hydrolysis).
      
Protocol B: Chloroacetylation (Step 2)

Objective: Install the warhead while preserving the nitrile. Choice of Base:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is preferred over Pyridine/TEA for difficult substrates due to its higher basicity and non-nucleophilic nature, preventing acyl-ammonium side reactions.

  • Reagents:

    
    -Aminonitrile (from Step 1), Chloroacetyl chloride (1.1 equiv), DBU (1.2 equiv), Anhydrous THF or DCM.
    
  • Procedure:

    • Dissolve

      
      -aminonitrile and DBU in anhydrous THF under Nitrogen atmosphere.
      
    • Cool reaction to 0°C (Critical Control Point: Controls exotherm to prevent nitrile attack).

    • Add Chloroacetyl chloride dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Pour into ice-cold saturated

      
      .
      
    • Workup: Extract with DCM. Wash with 0.1M HCl (to remove DBU) followed by Brine.

    • Yield: Typically 75–95%.[6][7]

Troubleshooting & Critical Control Points
ParameterCritical LimitConsequence of DeviationCorrective Action
Temperature (Acylation) > 25°C during additionHydrolysis of Nitrile to Amide; Polymerization.Maintain 0°C bath; add reagent slowly.
Base Choice Nucleophilic bases (e.g., Pyridine)Formation of acyl-pyridinium salts; slower reaction.Use DBU or biphasic

.
Solvent Water Content > 0.1%Hydrolysis of Chloroacetyl chloride.Use molecular sieves; anhydrous solvents.
Nitrile Stability Acidic pHRetro-Strecker (loss of HCN).Keep workup neutral/basic; avoid strong acid wash.

Part 3: Mechanism of Action (Medicinal Chemistry)

The resulting


-chloroacetyl-

-aminonitrile functions as a Targeted Covalent Inhibitor (TCI) .
The Mechanism[1][2][9][10]
  • Recognition: The

    
    -aminonitrile scaffold (R groups) binds to the S1/S2 pockets of the protease (non-covalent affinity).
    
  • Warhead Positioning: The binding event positions the electrophilic methylene carbon (

    
    ) adjacent to the catalytic Cysteine thiolate.
    
  • Alkylation: The thiolate attacks the methylene carbon, displacing chloride (

    
    ).
    
  • Irreversible Inhibition: The enzyme is permanently alkylated, blocking the active site.

Mechanism cluster_warhead Warhead Reactivity Enzyme Cysteine Protease (Active Site Cys-SH) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (N-Chloroacetyl-α-Aminonitrile) Inhibitor->Complex TS Transition State (SN2 Attack) Complex->TS Positioning CovalentAdduct Irreversible Covalent Adduct (Enzyme-S-CH2-CO-Inhibitor) TS->CovalentAdduct Alkylation (kinact) Reaction Cys-S(-) + Cl-CH2-R -> Cys-S-CH2-R + Cl(-)

Figure 2: Kinetic mechanism of cysteine protease inactivation by chloroacetamide derivatives.

Part 4: Analytical Characterization

Verifying the structure requires confirming the presence of the chloroacetyl group and the integrity of the nitrile.

1H NMR Signature
  • Chloroacetyl Methylene: A distinctive singlet (2H) appears between

    
     4.0 – 4.2 ppm . This is the diagnostic peak for the warhead.
    
  • Methine Proton (

    
    -H):  The proton on the chiral center (Strecker carbon) shifts downfield (approx 
    
    
    
    5.5 – 6.5 ppm) due to the electron-withdrawing nature of the adjacent nitrile and amide.
IR Spectroscopy[7][8]
  • Nitrile (

    
    ):  Sharp, weak band at 2200–2250 cm⁻¹ . (Note: If this band disappears and a broad NH appears, hydrolysis to amide has occurred).
    
  • Amide Carbonyl (

    
    ):  Strong band at 1650–1690 cm⁻¹ .
    

References

  • Singh, R., et al. (2017).[7] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]

  • Kudryavtsev, K. V., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tejedor, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Retrieved from [Link]

Sources

Foundational

Literature review of N-substituted alpha-chloroacetamides as intermediates

Strategic Utilization of N-Substituted -Chloroacetamides: Synthesis, Reactivity, and Heterocyclic Applications Executive Summary N-substituted -chloroacetamides represent a privileged class of electrophilic intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of N-Substituted -Chloroacetamides: Synthesis, Reactivity, and Heterocyclic Applications

Executive Summary

N-substituted


-chloroacetamides represent a privileged class of electrophilic intermediates in modern organic synthesis and medicinal chemistry. Characterized by a dual-reactivity profile—combining an amide linkage with a highly reactive alkyl chloride—they serve as versatile "linchpins" for constructing complex heterocyclic scaffolds, including lactams, piperazines, and morpholines. This technical guide synthesizes field-proven methodologies for their preparation and subsequent transformation, offering researchers a robust framework for leveraging these intermediates in drug development workflows.

Module 1: Precision Synthesis of -Chloroacetamides

The synthesis of N-substituted


-chloroacetamides is fundamentally a nucleophilic acyl substitution. However, the choice of reagents and conditions dictates the purity, yield, and scalability of the process.
Acyl Chloride vs. Anhydride Routes

While Chloroacetyl chloride (CAC) is the standard reagent due to high reactivity and low cost, it generates HCl, requiring stoichiometric base. Chloroacetic anhydride offers a milder alternative for acid-sensitive substrates but with lower atom economy.

ParameterChloroacetyl Chloride (CAC)Chloroacetic Anhydride
Reactivity High (Exothermic)Moderate
By-product HCl (Gas/Salt)Chloroacetic Acid
Atom Economy HighLow
Ideal Substrate Anilines, Primary/Secondary AminesAcid-sensitive Amines, Amino Acids
Base Selection and Causality

The choice of base is critical to prevent polymerization and ensure complete conversion.

  • Inorganic Bases (

    
    , NaOAc):  Used in biphasic systems (Schotten-Baumann) or acetone/water. Effective but can be slow for sterically hindered amines.
    
  • Organic Bases (

    
    , DIPEA):  Standard for homogeneous organic phase reactions.
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A superior catalyst for difficult substrates. Its non-nucleophilic nature and high basicity (

    
    ) drive the reaction to completion rapidly at room temperature, minimizing side reactions common with nucleophilic bases.
    
Mechanistic Workflow

The reaction proceeds via a tetrahedral intermediate. The high electrophilicity of the carbonyl carbon, enhanced by the


-chlorine, facilitates rapid nucleophilic attack.

SynthesisMechanism Amine Primary/Secondary Amine Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack CAC Chloroacetyl Chloride CAC->Inter Base Base (e.g., DBU) Scavenges HCl Inter->Base Proton Transfer Product N-Substituted α-Chloroacetamide Inter->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the N-acylation of amines using chloroacetyl chloride.

Module 2: Reactivity Profile & Activation Strategies

Once synthesized, the


-chloroacetamide contains two reactive centers: the amide nitrogen (nucleophilic if deprotonated) and the 

-carbon (electrophilic).
The "Warhead" Concept

In medicinal chemistry, this moiety acts as a covalent "warhead," capable of alkylating cysteine residues in target proteins. In synthesis, this electrophilicity is harnessed for intramolecular cyclization.

Finkelstein Activation (In Situ Iodination)

For sluggish substitution reactions, the Finkelstein reaction is employed. Adding catalytic or stoichiometric sodium iodide (NaI) in acetone or acetonitrile converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Mechanism:

    
     is displaced by 
    
    
    
    . The C-I bond is weaker and longer, making
    
    
    a superior leaving group (
    
    
    ).

Module 3: Applications in Heterocyclic Synthesis[1][2]

The true utility of these intermediates lies in their ability to undergo intramolecular or intermolecular alkylation to form heterocycles.

Lactamization (The Praziquantel Route)

Intramolecular alkylation is a key strategy for synthesizing lactams. A classic example is the synthesis of Praziquantel , where an isoquinoline derivative is acylated and then cyclized.[1]

  • Conditions: Strong base (e.g., KOtBu, NaH) is often required to deprotonate the amide or a pendant nucleophile.

  • Microwave Acceleration: Microwave irradiation has been shown to drastically reduce reaction times for these cyclizations, often from hours to minutes.

Piperazinone Construction

Reaction with 1,2-diamines yields 2-piperazinones, a scaffold found in numerous bioactive compounds.

  • Pathway: The first amine nitrogen attacks the carbonyl (acylation), followed by the second nitrogen attacking the

    
    -carbon (
    
    
    
    substitution) to close the ring.
Post-Ugi Transformations (The UDC Strategy)

In Multicomponent Reactions (MCR), chloroacetic acid can serve as the acid component in a Ugi reaction. The resulting linear adduct undergoes Ugi-Deprotect-Cyclize (UDC) sequences to form diketopiperazines or morpholines.

HeterocyclePathways cluster_Lactam Pathway A: Intramolecular Cyclization cluster_Piperazine Pathway B: Intermolecular + Cyclization cluster_Finkelstein Activation Chloroamide N-Substituted α-Chloroacetamide Lactam Lactams (e.g., Praziquantel precursor) Chloroamide->Lactam Base / Heat / MW Piperazinone 2-Piperazinones Chloroamide->Piperazinone Base / -HCl Iodoamide α-Iodoacetamide (Enhanced Electrophile) Chloroamide->Iodoamide NaI / Acetone (Finkelstein) Diamine + 1,2-Diamine Iodoamide->Lactam Faster Rate

Figure 2: Divergent synthetic pathways for heterocyclic construction starting from


-chloroacetamides.

Module 4: Experimental Protocols (SOPs)

Protocol A: High-Yield Synthesis using DBU

Context: This protocol is ideal for aromatic amines or substrates with low nucleophilicity. The use of DBU prevents acid-catalyzed side reactions.

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Base Addition: Add DBU (1.2 equiv) and cool the solution to 0–5°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 3–6 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Workup: Pour mixture into cold water. The product often precipitates. Filter and wash with water.[2] If no precipitate, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a singlet for the 
    
    
    
    protons around
    
    
    4.0–4.2 ppm.
Protocol B: Synthesis of 2-Piperazinones

Context: Cyclization of N-chloroacetyl derivatives with primary amines.

  • Mixing: Dissolve N-chloroacetyl-N'-boc-ethylenediamine (or similar precursor) in Ethanol.

  • Cyclization: Add 2.0 equiv of

    
     (or 
    
    
    
    ).
  • Heating: Reflux for 4–8 hours. Note: If reaction is slow, add 10 mol% NaI.

  • Isolation: Filter off inorganic salts. Evaporate solvent. Recrystallize from EtOH/Ether.

References

  • Mechanisms of Acyl Chloride Reactions. ChemGuide. Explaining the reaction between acyl chlorides and amines.Link

  • Facile Amidation using DBU. ResearchGate. A facile amidation of chloroacetyl chloride using DBU.[2][3]Link

  • Praziquantel Synthesis. Taylor & Francis. Chloroacetyl chloride in the synthesis of praziquantel.[1]Link

  • Ugi Reaction & Post-Condensation. Organic Chemistry Portal. The Ugi Multicomponent Reaction and UDC strategies.[4]Link

  • Microwave-Assisted Lactam Synthesis. NCBI. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives.[5]Link

  • Piperazinone Synthesis. Organic Chemistry Portal. Synthesis of piperazines and piperazinones.[6]Link

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Two-Step Synthesis of 3-Phenylpiperazin-2-one from 2-Chloro-N-[cyano(phenyl)methyl]acetamide

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 3-phenylpiperazin-2-one, a valuable scaffold in medicinal chemistry. The synthesis commences with the catalytic hydrogenatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-phenylpiperazin-2-one, a valuable scaffold in medicinal chemistry. The synthesis commences with the catalytic hydrogenation of the nitrile group in 2-chloro-N-[cyano(phenyl)methyl]acetamide to yield a primary amine intermediate, which subsequently undergoes an intramolecular cyclization to form the target piperazinone ring. This document outlines the detailed reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. The protocol is designed for researchers in synthetic organic chemistry and drug development, providing a robust and reproducible methodology.

Introduction

Piperazin-2-one derivatives are prevalent structural motifs in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The 3-phenyl substituted variant, in particular, serves as a key building block for the development of novel therapeutics. This document details a reliable synthetic route starting from the readily accessible 2-chloro-N-[cyano(phenyl)methyl]acetamide.

The synthetic strategy is predicated on two sequential transformations:

  • Nitrile Reduction: The cyano group of the starting material is selectively reduced to a primary amine. Catalytic hydrogenation using Raney® Nickel is the method of choice due to its high efficiency and selectivity under relatively mild conditions.

  • Intramolecular Cyclization: The newly formed primary amine acts as a nucleophile, displacing the chloride on the acetamide moiety in an intramolecular SN2 reaction to form the six-membered piperazinone ring.

This approach offers a clear and efficient pathway to the desired product, with the potential for good overall yield.

Reaction Mechanism and Rationale

The overall transformation from 2-chloro-N-[cyano(phenyl)methyl]acetamide to 3-phenylpiperazin-2-one is a two-step process, as illustrated below.

Step 1: Catalytic Hydrogenation of the Nitrile

The first step involves the reduction of the nitrile group to a primary amine. Raney® Nickel, a fine-grained solid catalyst composed primarily of nickel, is employed for this purpose. The reaction proceeds via the adsorption of the nitrile group and hydrogen gas onto the catalyst surface, followed by a stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An ethanolic ammonia solution is often used as the solvent to suppress the formation of secondary amine byproducts.

Step 2: Intramolecular Nucleophilic Substitution (Cyclization)

The resulting intermediate, N-(2-amino-1-phenylethyl)-2-chloroacetamide, possesses both a nucleophilic primary amine and an electrophilic alkyl chloride. In the presence of a mild base to neutralize the generated HCl, the amine attacks the carbon atom bearing the chlorine, leading to the formation of the piperazinone ring and the elimination of hydrogen chloride. This intramolecular cyclization is entropically favored due to the formation of a stable six-membered ring.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

G cluster_start Starting Material cluster_step1 Step 1: Nitrile Reduction cluster_step2 Step 2: Intramolecular Cyclization SM 2-Chloro-N-[cyano(phenyl)methyl]acetamide Step1_Reagents H2 (g), Raney® Ni Ethanolic Ammonia SM->Step1_Reagents Catalytic Hydrogenation Intermediate N-(2-Amino-1-phenylethyl)-2-chloroacetamide (Unstable, used in situ) Step1_Reagents->Intermediate Step2_Reagents Mild Base (e.g., NaHCO3) Heat Intermediate->Step2_Reagents Ring Closure Product 3-Phenylpiperazin-2-one Step2_Reagents->Product

Caption: Synthetic workflow from starting material to final product.

Experimental Protocol

Safety Precaution: This procedure involves the use of flammable hydrogen gas, a pyrophoric catalyst (Raney® Nickel), and chlorinated organic compounds. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
2-Chloro-N-[cyano(phenyl)methyl]acetamideN/A208.655.00 gStarting material
Raney® Nickel (50% slurry in water)7440-02-0-~1.0 gCatalyst, handle with extreme care
Anhydrous Ethanol64-17-546.07100 mLSolvent
Ammonia solution (7 N in Methanol)7664-41-717.0310 mLTo suppress side reactions
Sodium Bicarbonate (NaHCO₃)144-55-884.015.0 gBase for cyclization
Dichloromethane (DCM)75-09-284.93150 mLExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Celite®61790-53-2-As neededFiltration aid
Step-by-Step Procedure

Part A: Catalytic Hydrogenation

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (~2.0 g, which is ~1.0 g of active catalyst) with deionized water (3 x 10 mL), followed by anhydrous ethanol (3 x 10 mL). Decant the supernatant carefully after each wash. Caution: Raney® Nickel is pyrophoric and may ignite if it becomes dry. Do not allow the catalyst to dry out.

  • Reaction Setup: To a 250 mL hydrogenation flask or a suitable Parr shaker vessel, add the washed Raney® Nickel catalyst.

  • Add a solution of 2-chloro-N-[cyano(phenyl)methyl]acetamide (5.00 g, 23.96 mmol) in anhydrous ethanol (100 mL).

  • Add the 7 N ammonia solution in methanol (10 mL).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi (approximately 3.4 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take several hours.

  • Reaction Completion: Once the hydrogen uptake has stopped, carefully vent the hydrogen and purge the vessel with nitrogen.

Part B: Intramolecular Cyclization and Work-up

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with ethanol and disposed of properly, as it can be pyrophoric. Do not allow it to dry in the open air.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

  • Cyclization: To the residue, add water (50 mL) and sodium bicarbonate (5.0 g, 59.5 mmol).

  • Heat the mixture to 80-90 °C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 3-phenylpiperazin-2-one can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Concluding Remarks

This application note provides a detailed and reliable protocol for the synthesis of 3-phenylpiperazin-2-one. By carefully controlling the reaction conditions, particularly during the handling of the pyrophoric Raney® Nickel catalyst and the execution of the hydrogenation step, this method can provide good yields of the desired product. The presented workflow is suitable for laboratory-scale synthesis and can be adapted for the synthesis of related piperazinone derivatives.

References

  • Microwave-assisted Raney nickel reduction of nitriles. Science of Synthesis. Available at: [Link]

  • Catalytic Reduction of Nitriles. Organic Chemistry Portal. Available at: [Link]

  • Piperazinones. Science of Synthesis. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

Application

Synthesis of pyrazinone derivatives from alpha-aminonitriles

Application Note: High-Yield Synthesis of 3,5-Dichloro-2(1H)-pyrazinones via Hoornaert’s Cyclization -Aminonitriles Executive Summary Pyrazin-2(1H)-ones are privileged scaffolds in medicinal chemistry, serving as core ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3,5-Dichloro-2(1H)-pyrazinones via Hoornaert’s Cyclization


-Aminonitriles

Executive Summary

Pyrazin-2(1H)-ones are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, serine protease inhibitors, and anti-infective agents. While various synthetic routes exist, the condensation of


-aminonitriles with oxalyl chloride (known as Hoornaert’s method) represents the most direct and atom-economical approach to accessing highly functionalized 3,5-dichloro-2(1H)-pyrazinones.

This application note details a robust, scalable protocol for this transformation. Unlike traditional Ugi-post-condensation modifications, this method allows for the precise installation of halogen handles at the C3 and C5 positions, facilitating rapid downstream diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (


).

Strategic Rationale & Workflow

The synthesis hinges on the reactivity of


-aminonitriles—easily accessible via the Strecker reaction—towards bis-electrophiles. Oxalyl chloride serves a dual purpose: it provides the two-carbon fragment required for ring closure and acts as a chlorinating agent, yielding the versatile 3,5-dichloro intermediate.
Workflow Visualization

G Aldehyde Aldehyde (R-CHO) Strecker Strecker Reaction (TMSCN, Amine) Aldehyde->Strecker Aminonitrile α-Aminonitrile (Intermediate) Strecker->Aminonitrile  Yield >85% Cyclization Hoornaert Cyclization (Oxalyl Chloride, 80°C) Aminonitrile->Cyclization  Anhydrous Toluene Pyrazinone 3,5-Dichloro- 2(1H)-pyrazinone Cyclization->Pyrazinone  HCl elimination Diversification Library Generation (Pd-coupling / SnAr) Pyrazinone->Diversification

Figure 1: Strategic workflow from aldehyde precursors to diversifiable pyrazinone scaffolds.[1]

Mechanistic Insights

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an initial N-acylation of the secondary amine by oxalyl chloride. The resulting intermediate undergoes an intramolecular cyclization where the nitrile nitrogen attacks the activated carbonyl, followed by chlorination and tautomerization.

Critical Mechanistic Note: The presence of moisture leads to the hydrolysis of the oxalyl chloride or the intermediate acyl chloride, halting cyclization. Strictly anhydrous conditions are non-negotiable.

Mechanism Start α-Aminonitrile + (COCl)2 Inter1 N-Acyl Intermediate Start->Inter1 N-Acylation (-HCl) Inter2 Cyclized Iminium Species Inter1->Inter2 Intramolecular Cyclization Product 3,5-Dichloro- 2(1H)-pyrazinone Inter2->Product Chlorination & Aromatization

Figure 2: Simplified mechanistic pathway of the Hoornaert cyclization.

Detailed Experimental Protocol

Safety Warning: Oxalyl chloride is toxic and releases HCl and CO/CO2 upon reaction. All operations must be performed in a well-ventilated fume hood. Cyanide derivatives (if preparing the starting material) require specific waste protocols.

Materials
  • Substrate:

    
    -Aminonitrile (prepared via Strecker synthesis).[1][2][3][4][5][6][7][8]
    
  • Reagent: Oxalyl chloride (2.0 - 3.0 equivalents).[9]

  • Solvent: Anhydrous 1,2-Dichlorobenzene (DCB) or Toluene.

    • Note: DCB is preferred for substrates requiring temperatures >100°C.

  • Additives: Pyridine (optional, 0.1 eq) can catalyze the acylation but is often unnecessary.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Flush with Argon or Nitrogen for 15 minutes.

  • Solubilization:

    • Charge the flask with the

      
      -aminonitrile (1.0 eq, e.g., 5.0 mmol).
      
    • Add anhydrous Toluene or 1,2-Dichlorobenzene (concentration ~0.2 M).

    • Checkpoint: Ensure the starting material is fully dissolved. If the aminonitrile is an HCl salt, add 1.0 eq of free base (e.g., triethylamine) to liberate the amine, stir for 10 min, and filter off salts if possible (though often not strictly necessary).

  • Addition of Oxalyl Chloride:

    • Cool the solution to 0°C (ice bath).

    • Add Oxalyl chloride (3.0 eq) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Observation: Vigorous gas evolution (HCl, CO, CO2) will occur. Ensure the condenser is active.

  • Thermal Cyclization:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT) for 30 minutes.

    • Heat the reaction mixture to 80–100°C .

    • Monitor via LC-MS. Reaction times typically range from 2 to 6 hours.

    • Endpoint: Disappearance of the N-acyl intermediate (often visible by LC-MS if the reaction stalls).

  • Workup & Isolation:

    • Cool the mixture to RT.

    • Quench: Carefully pour the reaction mixture into crushed ice/water.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Wash: Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: The 3,5-dichloro-2(1H)-pyrazinone is often stable enough for flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary & Optimization

The following table summarizes the impact of solvent and temperature on the yield of a model substrate (N-benzyl-2-phenyl-2-aminoacetonitrile).

EntrySolventTemp (°C)Time (h)Yield (%)Notes
1DCM40 (Reflux)2415%Temperature too low for efficient cyclization.
2Toluene80665%Standard protocol. Good balance of rate/purity.
3Toluene110 (Reflux)372%Faster, but higher impurity profile.
41,2-DCB120288% Optimal for sterically hindered substrates.

Troubleshooting Guide

  • Problem: Low conversion; N-acyl intermediate remains.

    • Solution: Increase temperature to >100°C using 1,2-dichlorobenzene. The cyclization step has a high activation energy barrier.

  • Problem: Hydrolysis to amide instead of pyrazinone.

    • Solution: The system was not anhydrous.[9] Oxalyl chloride hydrolyzed before reacting. Dry solvents over molecular sieves (3Å) before use.

  • Problem: Formation of tar/polymerization.

    • Solution: Reduce oxalyl chloride equivalents to 1.5 eq and add dropwise at -10°C. High local concentrations can lead to polymerization of the aminonitrile.

References

  • Vekemans, J.; Pollers-Wieërs, C.; Hoornaert, G. (1983). "Synthesis of 3,5-dichloro-2(1H)-pyrazinones from alpha-aminonitriles". Journal of Heterocyclic Chemistry. 20(4), 919–923. Link

  • Palacios, F.; Alonso, C.; Aparicio, D.; Rubiales, G.; de los Santos, J.M. (2007). "The 2(1H)-pyrazinone scaffold: a privileged structure for the synthesis of biologically active compounds". Tetrahedron. 63(24), 523-575. Link

  • Hoornaert, G.J. (1994). "Pyrazinones as building blocks in heterocyclic synthesis". Bulletin de la Société Chimique de Belgique. 103(9-10), 525-534. Link

  • Organic Chemistry Portal. "Strecker Synthesis". Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-[cyano(phenyl)methyl]acetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-chloro-N-[cyano(phenyl)methyl]acetamide. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-chloro-N-[cyano(phenyl)methyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this challenging N-acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your yield and purity.

Synthesis Overview

The synthesis of 2-chloro-N-[cyano(phenyl)methyl]acetamide involves the N-acylation of 2-amino-2-phenylacetonitrile with chloroacetyl chloride. This reaction, while straightforward in principle, requires careful control of conditions to prevent side reactions associated with the reactive starting materials. The primary challenge lies in the bifunctional nature and potential instability of the α-amino nitrile starting material.

Reaction Scheme:

Caption: Nucleophilic attack of the amine on the acyl chloride, followed by collapse of the tetrahedral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for this synthesis?

A1: A general and robust starting point involves the slow addition of chloroacetyl chloride to a cooled solution of 2-amino-2-phenylacetonitrile and a non-nucleophilic base in an anhydrous aprotic solvent.

Baseline Protocol:

  • Dissolve 2-amino-2-phenylacetonitrile (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an aqueous workup to remove the triethylamine hydrochloride salt and excess reagents.

Q2: How critical is reagent quality and handling?

A2: Extremely critical.

  • 2-amino-2-phenylacetonitrile: This α-amino nitrile can be unstable. Store it under nitrogen or argon, refrigerated, and away from moisture and strong acids/bases. Purity is key; impurities can lead to side reactions and difficult purification. [1]* Chloroacetyl Chloride: This reagent is highly reactive and acutely sensitive to moisture. [2]Use a fresh bottle or a recently opened one stored under an inert atmosphere. Always handle it in a fume hood with appropriate personal protective equipment (PPE). Hydrolysis to chloroacetic acid not only consumes the reagent but the resulting acid can complicate the reaction.

  • Solvent and Base: Both must be anhydrous. Water will react preferentially with chloroacetyl chloride. [3] Q3: Which base should I use?

A3: The base, often called an "HCl scavenger," is crucial for neutralizing the HCl generated during the reaction. [4][5]The ideal base should be non-nucleophilic to avoid reacting with chloroacetyl chloride.

BaseAdvantagesDisadvantages
Triethylamine (Et₃N) Good solubility, commonly used, strong enough to scavenge HCl.Can be difficult to remove completely; potential for N-dealkylation at high temps.
Pyridine Effective HCl scavenger.Can act as a nucleophilic catalyst, potentially leading to side products. Strong odor.
Potassium Carbonate (K₂CO₃) Inexpensive, easy to remove by filtration.Heterogeneous reaction, may require vigorous stirring or a phase-transfer catalyst.
Phosphate Buffer (aq.) "Green" chemistry approach, rapid reaction times, easy workup (filtration). [2][6]May not be suitable if starting material or product is water-sensitive.

Recommendation: Start with triethylamine for its simplicity and effectiveness in standard organic solvents. [7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is consistently below 50%. What are the most likely causes?

A: Low yield is a multifaceted problem. Systematically investigate the following potential causes, starting with the most probable.

Troubleshooting Workflow: Low Yield

LowYield start Low Yield Observed reagent_quality 1. Check Reagent Purity & Handling - Is Chloroacetyl Chloride fresh? - Is Amine pure? - Are solvents/base anhydrous? start->reagent_quality temp_control 2. Verify Temperature Control - Was addition done at 0 °C? - Did temperature spike during addition? reagent_quality->temp_control If reagents OK stoichiometry 3. Review Stoichiometry - Insufficient base (HCl not scavenged)? - Insufficient acylating agent? temp_control->stoichiometry If temp OK mixing 4. Assess Reaction Conditions - Inefficient stirring (for K₂CO₃)? - Reaction time too short? stoichiometry->mixing If stoich. OK workup 5. Analyze Workup Procedure - Is product water-soluble? - Emulsion formation causing loss? - Incorrect pH during extraction? mixing->workup If conditions OK

Caption: Systematic workflow for diagnosing low product yield.

  • Cause 1: Reagent Degradation. As mentioned in the FAQ, chloroacetyl chloride is highly sensitive to moisture. Titrate your triethylamine if it's from an old bottle. The α-amino nitrile starting material can also degrade upon storage.

    • Solution: Use freshly opened or distilled reagents. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). [3]* Cause 2: Inadequate Temperature Control. This reaction is highly exothermic. If chloroacetyl chloride is added too quickly or the cooling is insufficient, the temperature will rise, promoting side reactions and polymerization. [7] * Solution: Use a jacketed reactor for larger scales. Ensure slow, dropwise addition of the acylating agent, keeping the internal temperature below 5 °C.

  • Cause 3: Incorrect Stoichiometry. At least one equivalent of base is required to neutralize the generated HCl. An excess (1.1-1.2 eq.) is recommended to drive the reaction to completion.

    • Solution: Re-calculate and accurately measure your reagents. Using a slight excess of the less expensive reagent can also be a valid strategy.

  • Cause 4: Poor Amine Nucleophilicity. While 2-amino-2-phenylacetonitrile is a primary amine, its nucleophilicity might be lower than simple alkylamines.

    • Solution: Ensure the reaction is allowed sufficient time to proceed to completion. Monitor by TLC until the starting amine spot has been consumed.

Problem Area 2: Product Impurity & Difficult Purification

Q: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are these impurities?

A: The impurities likely stem from side reactions involving your starting materials or product.

  • Side Reaction 1: Hydrolysis.

    • What it is: Trace moisture hydrolyzing chloroacetyl chloride to chloroacetic acid, or hydrolysis of the nitrile group on your starting material or product to an amide.

    • How to avoid it: Use anhydrous conditions rigorously.

    • How to remove: Chloroacetic acid can be removed with a mild aqueous base wash (e.g., sat. NaHCO₃ solution) during workup. The hydrolyzed nitrile product may require column chromatography. [8]* Side Reaction 2: Di-acylation.

    • What it is: This is unlikely for a primary amine but could occur if other nucleophilic sites are present. It is not a major concern for this specific synthesis.

  • Side Reaction 3: Elimination/Decomposition.

    • What it is: α-amino nitriles can be unstable, particularly in the presence of strong bases or high temperatures, potentially leading to the elimination of hydrogen cyanide (HCN). [9]This can lead to complex mixtures and tar formation.

    • How to avoid it: Use a mild, non-nucleophilic base like triethylamine or potassium carbonate instead of stronger bases. Maintain strict low-temperature control.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, wash the organic layer sequentially with 1) dilute HCl (to remove excess triethylamine), 2) water, 3) saturated NaHCO₃ solution (to remove acidic impurities), and 4) brine.

    • Recrystallization: The product is often a solid. Try recrystallizing from a suitable solvent system like ethyl acetate/hexanes or ethanol/water to achieve high purity. [10] 3. Flash Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable method. [11]Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity.

Problem Area 3: Reaction Turns Dark or Forms Tar

Q: My reaction mixture turned dark brown/black and resulted in an intractable tar. What happened?

A: Tar formation is a clear sign of uncontrolled reactivity, often due to polymerization or extensive decomposition.

  • Primary Cause: Uncontrolled Exotherm. This is the most common reason. Adding the chloroacetyl chloride too quickly to the amine solution without adequate cooling leads to a rapid temperature increase. [7]This thermal runaway promotes numerous side reactions and polymerization of reactive intermediates.

    • Prevention: SLOW, CONTROLLED, COLD ADDITION. This cannot be overemphasized. Always add the acylating agent to the cooled amine/base solution, never the other way around.

  • Secondary Cause: Incorrect Base. Using an overly strong or nucleophilic base can promote decomposition pathways of the α-amino nitrile.

    • Prevention: Stick to recommended bases like triethylamine or potassium carbonate.

References

  • Gawade, R. L., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 12(1), 1-9. Available at: [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis. Available at: [Link]

  • ResearchGate. (n.d.). Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Available at: [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. Available at: [Link]

  • Wiley Online Library. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Wiley Online Library. Available at: [Link]

  • ResearchGate. (n.d.). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. ResearchGate. Available at: [Link]

  • PubMed. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Solvents for recrystallization of N-(alpha-cyanobenzyl)chloroacetamide

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Author: BenchChem Technical Support Team. Date: February 2026

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